molecular formula C11H14FNS B13420755 3-(4-fluorophenyl)-N,N-dimethylpropanethioamide CAS No. 331-88-4

3-(4-fluorophenyl)-N,N-dimethylpropanethioamide

Cat. No.: B13420755
CAS No.: 331-88-4
M. Wt: 211.30 g/mol
InChI Key: XNZVUYNMOGLQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N,N-dimethylpropanethioamide is an organic compound characterized by the presence of a fluorophenyl group attached to a propanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N,N-dimethylpropanethioamide typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and a thiol source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioamide bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N,N-dimethylpropanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorophenyl derivatives .

Scientific Research Applications

3-(4-fluorophenyl)-N,N-dimethylpropanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N,N-dimethylpropanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N,N-dimethylpropanethioamide
  • 3-(4-bromophenyl)-N,N-dimethylpropanethioamide
  • 3-(4-methylphenyl)-N,N-dimethylpropanethioamide

Uniqueness

3-(4-fluorophenyl)-N,N-dimethylpropanethioamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

331-88-4

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-N,N-dimethylpropanethioamide

InChI

InChI=1S/C11H14FNS/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3

InChI Key

XNZVUYNMOGLQGB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)CCC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.